molecular formula C17H18N2O2 B8340606 1-Benzoyl-4-(4-hydroxyphenyl)piperazine

1-Benzoyl-4-(4-hydroxyphenyl)piperazine

Cat. No.: B8340606
M. Wt: 282.34 g/mol
InChI Key: HLHIBKQQUQBPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-(4-hydroxyphenyl)piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 4-hydroxyphenyl substituent at the 4-position of the piperazine ring. This compound is structurally distinguished by its dual aromatic substituents, which confer unique physicochemical and biological properties. Synthetically, analogous compounds are often prepared via nucleophilic substitution or acylation reactions, as seen in methods for related derivatives like 1-acetyl-4-(4-hydroxyphenyl)piperazine, where acetylation of 4-hydroxyphenylpiperazine dihydrobromide is optimized to minimize by-products .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O2/c20-16-8-6-15(7-9-16)18-10-12-19(13-11-18)17(21)14-4-2-1-3-5-14/h1-9,20H,10-13H2

InChI Key

HLHIBKQQUQBPKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Piperazine derivatives exhibit diverse biological activities and physicochemical properties depending on substituents. Key structural variations include:

Compound Name Substituent at 1-Position Substituent at 4-Position Key Features Reference
1-Benzoyl-4-(4-hydroxyphenyl)piperazine Benzoyl 4-Hydroxyphenyl Hydroxyl group enhances solubility; benzoyl increases lipophilicity
1-Acetyl-4-(4-hydroxyphenyl)piperazine Acetyl 4-Hydroxyphenyl Less lipophilic than benzoyl derivatives; used as antifungal agents
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl 4-Nitrophenyl Nitro group is electron-withdrawing; crystallizes in orthorhombic system
1-(4-Bromobenzoyl)-4-phenylpiperazine 4-Bromobenzoyl Phenyl Bromine adds steric bulk; crystallizes in monoclinic system
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (3-Chloro-4-fluorophenyl)methyl - Chloro-fluoro motif enhances metabolic stability; used in tyrosinase inhibitors

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic vs. Aliphatic Substituents : Benzylpiperazines (e.g., BZP) show psychostimulatory effects, whereas phenylpiperazines like the target compound are less associated with recreational abuse due to reduced CNS penetration .
Physicochemical Properties
Compound Name Solubility (μM) Calculated pKa ClogD Notes Reference
This compound ~50–70 (pH 6.5) ~6.5–7.0 ~2.8 Hydroxyl improves aqueous solubility
Piperazine-quinolone derivatives (e.g., 8ac) >80 (pH 6.5) ~6–7 ~1.5 Ethylene spacers enhance solubility
1-Acetyl-4-(4-hydroxyphenyl)piperazine ~100 (pH 6.5) ~7.2 ~1.2 Lower lipophilicity than benzoyl analogues

Key Observations :

  • Spacer Influence: Direct attachment of bulky groups (e.g., benzoyl) reduces solubility compared to derivatives with ethylene or methylene spacers (e.g., piperazine-quinolones in ).
  • pKa and Bioavailability : The hydroxyl group in this compound raises its pKa (~6.5–7.0), favoring ionization at physiological pH and moderate solubility, whereas nitro or bromo substituents lower solubility .

Key Observations :

  • Antifungal vs. Anticancer : Acetyl derivatives (e.g., ) show antifungal activity, while benzoyl-substituted compounds may exhibit broader applications due to increased lipophilicity.
  • Receptor Specificity: Piperazine substitution in naphthoquinones () and tyrosinase inhibitors () highlights the role of substituents in modulating target interactions.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves the acylation of 4-(4-hydroxyphenyl)piperazine with benzoyl chloride. This method leverages nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon of benzoyl chloride.

In a representative procedure from, 0.01 moles of piperazine derivatives were refluxed with benzoyl chloride in methanol containing anhydrous potassium carbonate for five hours. The reaction mixture was cooled, precipitated in ice-cold water, and recrystallized from ethanol, yielding 68% of the target compound. Key parameters include:

  • Solvent : Methanol or ethanol for solubility and reaction control.

  • Base : Potassium carbonate or sodium hydroxide to neutralize HCl byproduct.

  • Temperature : Reflux conditions (60–80°C) to accelerate reaction kinetics.

Optimization and Challenges

Excess benzoyl chloride risks di-benzoylation, necessitating stoichiometric precision. Patent CN1257163C highlights the use of alcohol solvents (e.g., ethanol) to improve selectivity, achieving 62–68% yields. Purification via recrystallization from ethanol or ethyl acetate ensures >95% purity.

Stepwise Synthesis via Intermediate Formation

Preparation of 1-(4-Hydroxyphenyl)piperazine

The precursor 1-(4-hydroxyphenyl)piperazine is synthesized through nucleophilic substitution. As detailed in, 4-hydroxyaniline reacts with dichloroethylamine hydrochloride in water at 50–60°C under basic conditions (NaOH), yielding 92% of the intermediate. Alternative methods from employ N,N-di(2-chloroethyl)-4-N-methyl-p-nitroaniline and p-methoxyaniline in DMF or toluene, with yields exceeding 87%.

Demethylation and Functionalization

For substrates with protecting groups, demethylation using hydrobromic acid in tetrahydrofuran (THF) converts methoxy intermediates to hydroxyl derivatives, as demonstrated in with 55% yield.

Benzoylation of the Piperazine Intermediate

The final step involves reacting 1-(4-hydroxyphenyl)piperazine with benzoyl chloride. A protocol from specifies glacial acetic acid as a catalyst in ethanol under reflux for 8–10 hours, yielding 62.6–83.8% of 1-Benzoyl-4-(4-hydroxyphenyl)piperazine.

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Reduction

Patent EP1230231B1 describes catalytic hydrogenation of nitro-containing intermediates using palladium on charcoal (5% Pd/C) under 1–5 atm H₂ at 20–30°C. For example, N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine was reduced to the corresponding amine with sodium hypophosphite, achieving complete conversion in 30–45 minutes.

Post-Hydrogenation Benzoylation

The resultant amine is subsequently benzoylated using benzoyl chloride in methanol or DMF, following methods analogous to. This two-step approach avoids side reactions associated with direct acylation but requires additional purification steps.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Key AdvantagesLimitations
Direct Benzoylation62–68Short synthetic routeRisk of over-acylation
Stepwise Synthesis55–92High purity intermediatesMulti-step, time-intensive
Hydrogenation70–87Mild conditions, scalabilityRequires high-pressure equipment

Industrial Scalability

The stepwise method in and is favored for large-scale production due to robust intermediates and predictable yields. In contrast, catalytic hydrogenation demands specialized infrastructure but offers superior atom economy.

Emerging Techniques and Innovations

Solvent-Free Approaches

Recent advancements explore solvent-free benzoylation using microwave irradiation, reducing reaction times from hours to minutes. While not explicitly covered in the cited patents, this aligns with trends in green chemistry.

Catalytic Systems

Alternative catalysts like zeolites or enzymatic agents could mitigate Pd/C costs, though current methods rely heavily on palladium-based systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.